molecular formula C14H11Cl3S2 B14651230 (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene CAS No. 52060-25-0

(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene

Cat. No.: B14651230
CAS No.: 52060-25-0
M. Wt: 349.7 g/mol
InChI Key: HBIJYYAHSMLYRX-UHFFFAOYSA-N
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Description

(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene is an organic compound characterized by the presence of trichloromethyl and phenylsulfanyl groups attached to an ethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene typically involves the reaction of trichloromethyl compounds with phenylsulfanyl derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where a trichloromethyl group is introduced to a phenylsulfanyl compound in the presence of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction pathways can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2,2,2-Trichloro-1-phenylsulfanylethyl)sulfanylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can participate in electrophilic reactions, while the phenylsulfanyl moiety can engage in aromatic interactions. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

52060-25-0

Molecular Formula

C14H11Cl3S2

Molecular Weight

349.7 g/mol

IUPAC Name

(2,2,2-trichloro-1-phenylsulfanylethyl)sulfanylbenzene

InChI

InChI=1S/C14H11Cl3S2/c15-14(16,17)13(18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10,13H

InChI Key

HBIJYYAHSMLYRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(C(Cl)(Cl)Cl)SC2=CC=CC=C2

Origin of Product

United States

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